Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 . It is also known by other names such as 1-BOC-3-(4-PIPERIDINYL)AZETIDINE and 3-PIPERIDIN-4-YL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3
. The Canonical SMILES representation is CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2
. Physical And Chemical Properties Analysis
Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate has a molecular weight of 256.34 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 256.17869263 g/mol . The topological polar surface area is 50.8 Ų . The heavy atom count is 18 .Scientific Research Applications
Synthesis of Bifunctional Intermediates
Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems. This synthesis highlights the potential of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate derivatives for further selective derivatization on azetidine and cyclobutane rings, showcasing their versatility in chemical synthesis and drug design Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Organic letters.
Intermediate for Biologically Active Compounds
Another significant application is illustrated by Kong et al. (2016), who synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This intermediate is crucial in the synthesis of crizotinib, a therapeutic agent, underlining the importance of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate derivatives in the pharmaceutical industry Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S. (2016).
Scaffold for Piperidine Derivatives
Harmsen et al. (2011) discussed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a new scaffold for preparing substituted piperidines. This work emphasizes the role of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate derivatives in creating novel piperidine-based structures, which are significant in medicinal chemistry Harmsen, R. A. G., Sydnes, L., Törnroos, K., & Haug, B. (2011). Synthesis.
properties
IUPAC Name |
tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIOEXVHZCHRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183412 | |
Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate | |
CAS RN |
926906-42-5 | |
Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926906-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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